4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

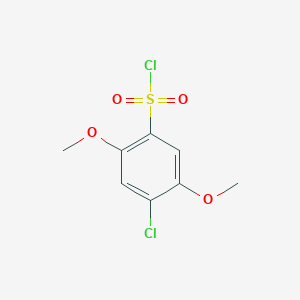

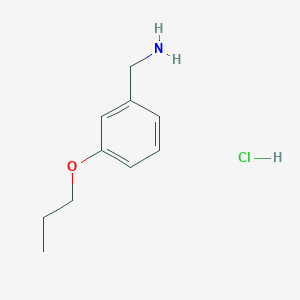

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O4S . It has a molecular weight of 271.12 g/mol . The IUPAC name for this compound is 4-chloro-2,5-dimethoxybenzenesulfonyl chloride .

Synthesis Analysis

The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a sulfonyl chloride group and two methoxy groups . The InChI code for this compound isInChI=1S/C8H8Cl2O4S/c1-13-6-4-8 (15 (10,11)12)7 (14-2)3-5 (6)9/h3-4H,1-2H3 . Chemical Reactions Analysis

As mentioned earlier, the synthesis of this compound likely involves electrophilic aromatic substitution . The exact reactions that this compound undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.12 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 61 Ų .Wissenschaftliche Forschungsanwendungen

Electrophilic Aromatic Substitution

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is used in electrophilic aromatic substitution reactions . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate .

- Methods of Application: The reaction involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes: The outcome of this reaction is a substitution product of benzene .

Synthesis of Biologically Active Compounds

- Scientific Field: Medicinal Chemistry.

- Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a derivative of 2,5-dimethoxybenzene, which is a well-known precursor for the synthesis of various biologically active compounds.

- Results or Outcomes: The outcome of this application is the synthesis of various biologically active compounds.

Catalyst in Electrophilic Aromatic Substitution

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride can be used as a catalyst in electrophilic aromatic substitution reactions .

- Methods of Application: The catalysts most frequently used are metal halides that are capable of accepting electrons (i.e., Lewis acids such as FeBr3, AlCl3, and ZnCl2) .

- Results or Outcomes: The outcome of this reaction is a substitution product of benzene .

Synthesis of Biologically Active Compounds

- Scientific Field: Medicinal Chemistry .

- Application Summary: 4-Chloro-2-fluorobenzenesulfonyl chloride (a derivative of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride) may be used to synthesize [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol .

- Results or Outcomes: The outcome of this application is the synthesis of [1-(4-chloro-2-fluorophenylsulfonyl)piperidin-4-yl] diphenylmethanol .

Synthesis of Sulfonyl Chloride Derivatives

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride can be used in the synthesis of sulfonyl chloride derivatives . These derivatives are often used as intermediates in the synthesis of other organic compounds .

- Results or Outcomes: The outcome of this application is the synthesis of various sulfonyl chloride derivatives .

Synthesis of Aromatic Compounds

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride can be used in the synthesis of aromatic compounds . These compounds are often used as intermediates in the synthesis of other organic compounds .

- Results or Outcomes: The outcome of this application is the synthesis of various aromatic compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-2,5-dimethoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSIEOKJPDDBPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593319 |

Source

|

| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

CAS RN |

98546-13-5 |

Source

|

| Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)

![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)